11-Eicosenoic Acid
Description
Identification as a Very Long-Chain Omega-9 Fatty Acid
Trans-11-eicosenoic acid is classified as a very long-chain fatty acid (VLCFA) because it possesses an aliphatic tail of 20 carbons. foodb.caiarc.fr It is also categorized as an omega-9 (ω-9) fatty acid, which signifies that the single double bond is located at the ninth carbon atom from the methyl end of the fatty acid chain. caymanchem.comglpbio.combiomol.comrupahealth.com
Position within the Eicosenoic Acid Family
Stereoisomeric Characterization as a Trans Monounsaturated Fatty Acid
This fatty acid is a monounsaturated compound, meaning it has one double bond in its hydrocarbon chain. caymanchem.comglpbio.combiomol.com The "trans" designation refers to the stereoisomerism at this double bond, where the hydrogen atoms are on opposite sides of the carbon chain. This trans configuration distinguishes it from its cis-isomer, cis-11-eicosenoic acid (also known as gondoic acid), where the hydrogen atoms are on the same side. caymanchem.comglpbio.combiomol.com
Position within the Eicosenoic Acid Family
Trans-11-eicosenoic acid is one of several isomers of eicosenoic acid, which are all 20-carbon monounsaturated fatty acids. caymanchem.comglpbio.combiomol.com Other notable isomers include gadoleic acid (9-eicosenoic acid) and paullinic acid (13-eicosenoic acid). The combined isomers of 20-carbon monounsaturated fatty acids are found in natural sources, such as constituting 70% of the total fatty acid content in jojoba seed oil. caymanchem.comglpbio.combiomol.com
General Role as a Long-Chain Fatty Acid (C13-C21 aliphatic tail)
As a long-chain fatty acid, trans-11-eicosenoic acid falls into a class of fatty acids with aliphatic tails containing between 13 and 21 carbon atoms. foodb.caiarc.frrupahealth.comhealthmatters.io This characteristic places it within a significant group of lipids that are fundamental components of cellular structures and are involved in various metabolic pathways. foodb.ca
Structure
2D Structure
Properties
IUPAC Name |
(E)-icos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348007 | |
| Record name | (11E)-11-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-94-4, 62322-84-3 | |
| Record name | 11-Eicosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Eicosenoic acid, (11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11E)-11-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-EICOSENOIC ACID, (11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis, Metabolism, and Enzymatic Intermediations of Trans 11 Eicosenoic Acid
De Novo Synthesis Pathways and Elongation Processes
While not produced by humans, the metabolic pathways involving eicosenoic acid primarily revolve around its formation from precursors and its subsequent conversion to other fatty acids.
trans-11-Eicosenoic acid is recognized as a product of the elongation of oleic acid (C18:1n-9). gdx.net This process involves the addition of a two-carbon unit to the oleoyl-CoA precursor. ocl-journal.org The enzymatic machinery responsible for this elongation is located in the endoplasmic reticulum and involves a four-step process where enzymes such as ß-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (FAE), play a rate-limiting role. ocl-journal.orgnih.gov Specifically, cis-11-eicosenoic acid is synthesized from oleic acid through the action of Δ9-fatty acid elongase. researchgate.net
Following its formation, eicosenoic acid can serve as an intermediate in the synthesis of longer-chain fatty acids. It can be further elongated to produce docosenoic acid (C22:1), commonly known as erucic acid, and subsequently to nervonic acid (C24:1). gdx.net This highlights its position as a key link in the metabolic pathway of very-long-chain monounsaturated fatty acids.
Metabolic pathways exist not only for the elongation but also for the shortening of very-long-chain fatty acids. Research in rat models has demonstrated that erucic acid (C22:1ω9), a longer homolog of eicosenoic acid, can undergo chain shortening. taylorandfrancis.com Following administration in rats, erucic acid was shown to be retro-converted into eicosenoic acid (C20:1ω9) and oleic acid (C18:1ω9). taylorandfrancis.com The presence of both oleic and eicosenoic acids in plasma phospholipids (B1166683) after an erucic acid-enriched diet confirms this chain-shortening process. taylorandfrancis.com
The elongation of ω-9 fatty acids is particularly significant in nervous tissue. Experiments in rats have confirmed the chain elongation of erucic acid to ω-9 nervonic acid (C24:1) within the brain. taylorandfrancis.com Given that eicosenoic acid is the direct precursor to erucic acid, this finding supports the role of the oleic acid -> eicosenoic acid -> erucic acid -> nervonic acid elongation pathway in brain tissue. gdx.nettaylorandfrancis.com
Observed Chain Shortening to C18:1ω9 and C20:1ω9 in In Vivo Models
Catabolic Pathways and Fatty Acid Degradation in Biological Systems
trans-11-Eicosenoic acid, like other fatty acids, can be broken down in biological systems to yield energy. It is considered one of the metabolites produced from the degradation of fatty acids. healthmatters.io Elevated levels of eicosenoic acid may be indicative of increased fatty acid catabolism, which can serve as an alternative energy source for the brain when glucose metabolism is insufficient. healthmatters.io Studies using cis-11-eicosenoic acid in Escherichia coli have shown that it undergoes progressive shortening, producing fatty acids with C18, C16, and C14 chain lengths, a pattern consistent with the classical β-oxidation pathway. wiley.com
Data Tables
Table 1: Metabolic Conversions of trans-11-Eicosenoic Acid and Related Compounds
| Process | Precursor | Product | Key Enzymes/System |
| Elongation | Oleic acid (C18:1ω9) | Eicosenoic acid (C20:1ω9) | Fatty Acid Elongase (FAE), ß-ketoacyl-CoA synthase (KCS) ocl-journal.orgnih.gov |
| Elongation | Eicosenoic acid (C20:1ω9) | Docosenoic acid (C22:1ω9) | Fatty Acid Elongase System |
| Elongation | Docosenoic acid (C22:1ω9) | Nervonic acid (C24:1ω9) | Fatty Acid Elongase System gdx.nettaylorandfrancis.com |
| Chain Shortening | Docosenoic acid (C22:1ω9) | Eicosenoic acid (C20:1ω9) | Peroxisomal β-oxidation taylorandfrancis.com |
| Chain Shortening | Docosenoic acid (C22:1ω9) | Oleic acid (C18:1ω9) | Peroxisomal β-oxidation taylorandfrancis.com |
| Catabolism | Eicosenoic acid (C20:1ω9) | C18, C16, C14 acyl-CoAs | β-oxidation Pathway wiley.com |
Enzymatic Interactions and Metabolic Regulation of trans-11-Eicosenoic Acid
trans-11-Eicosenoic acid, a monounsaturated omega-9 fatty acid, participates in various enzymatic processes that are central to lipid metabolism. Its interactions with key enzymes can modulate the synthesis of complex lipids and influence the kinetics of fatty acid metabolic pathways.
Inhibition of Glycerophosphate Acyltransferase Activity in Cellular Models
Research has demonstrated that trans-11-eicosenoic acid can act as an inhibitor of crucial enzymes in lipid synthesis. Specifically, studies conducted in V79-R cells have shown that 11(E)-eicosenoic acid inhibits the activity of glycerophosphate acyltransferase. ncats.io This enzyme catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols and phospholipids. nih.gov By inhibiting this enzyme, trans-11-eicosenoic acid can directly influence the production of these essential lipid molecules within the cell.
Modulation of Cholinephosphotransferase and Ethanolaminephosphotransferase
In addition to its effects on glycerophosphate acyltransferase, trans-11-eicosenoic acid has been observed to modulate the activity of other key enzymes in phospholipid biosynthesis. In the same V79-R cellular model, it was found to inhibit both cholinephosphotransferase and ethanolaminephosphotransferase. ncats.io These enzymes are responsible for the final steps in the synthesis of phosphatidylcholine and phosphatidylethanolamine, respectively, two of the most abundant phospholipids in cellular membranes. tandfonline.com The inhibition of these enzymes suggests a regulatory role for trans-11-eicosenoic acid in maintaining membrane composition and integrity.
| Enzyme Inhibited by trans-11-Eicosenoic Acid | Cellular Model | Metabolic Pathway Affected |
| Glycerophosphate Acyltransferase | V79-R cells | Glycerolipid synthesis ncats.io |
| Cholinephosphotransferase | V79-R cells | Phosphatidylcholine synthesis ncats.io |
| Ethanolaminephosphotransferase | V79-R cells | Phosphatidylethanolamine synthesis ncats.io |
Role as a Substrate for Various Enzymes in Lipid Metabolism
trans-11-Eicosenoic acid functions as a substrate for a variety of enzymes involved in lipid metabolism. scbt.com Its structure allows it to be recognized and processed by enzymatic machinery that handles fatty acids, integrating it into different metabolic fates. For instance, it can be activated to its coenzyme A (CoA) derivative, trans-11-eicosenoyl-CoA, which can then enter pathways for lipid synthesis or degradation. This role as a substrate underscores its active participation in the dynamic flow of fatty acids within the cell, contributing to processes such as energy storage and the synthesis of signaling molecules. scbt.com
Influence on Reaction Kinetics within Fatty Acid Elongation Pathways
The presence of trans-11-eicosenoic acid can alter the reaction kinetics within fatty acid elongation pathways. scbt.com Fatty acid elongation is a critical process that extends the carbon chain of fatty acids, producing very-long-chain fatty acids required for specific biological functions. cis-11-Eicosenoic acid, a geometric isomer, is a known intermediate in the synthesis of erucic acid, formed through the addition of two-carbon units from malonyl-CoA. nih.gov trans-11-Eicosenoic acid can similarly influence these pathways, potentially competing with other fatty acid substrates and thereby modulating the rate and profile of the resulting elongated fatty acids. scbt.com It is itself a product of the elongation of oleic acid. gdx.net
Biological Roles and Cellular Mechanisms of Trans 11 Eicosenoic Acid
Integration into Phospholipid Membranes and Membrane Biophysics
The incorporation of trans-11-eicosenoic acid into the phospholipid bilayers of cell membranes is a key aspect of its biological function. This integration has been a focal point in studies aiming to understand the biophysical properties of membranes. ncats.io
Application in Phospholipid Membrane Studies
Trans-11-Eicosenoic acid serves as a valuable tool in the study of phospholipid membranes. ncats.io Its defined structure, a 20-carbon chain with a single trans double bond, allows researchers to investigate the specific effects of trans fatty acids on membrane characteristics. ncats.io These studies are crucial for understanding how different fatty acids contribute to the structural integrity and function of cell membranes. researchgate.net
Impact on Cellular Membrane Fluidity and Structure
The table below summarizes the effect of different fatty acids on membrane fluidity.
| Fatty Acid | Number of Double Bonds | Effect on Membrane Fluidity |
|---|---|---|
| Stearic Acid (SA) | 0 | No effect |
| Oleic Acid (OA) | 1 | No effect |
| Linoleic Acid (LA) | 2 | No effect |
| α-Linolenic Acid (ALA) | 3 | No effect |
| cis-2-Eicosenoic acid | 1 | No effect nih.gov |
| cis-5,8,11-Eicosatrienoic acid | 3 | No effect nih.gov |
| Arachidonic Acid (AA) | 4 | Increased researchgate.netresearchgate.net |
| Eicosapentaenoic Acid (EPA) | 5 | Increased researchgate.netresearchgate.net |
Alterations in Membrane-Associated Enzyme Functions
The integration of trans-11-eicosenoic acid into cellular membranes can modulate the activity of membrane-bound enzymes. Research has indicated that 11(E)-Eicosenoic acid can inhibit the enzymes glycerophosphate acyltransferase, cholinephosphotransferase, and ethanolaminephosphotransferase in V79-R cells. ncats.io In contrast, it does not appear to affect the activity of telomerase or inhibit leukotriene B4. ncats.iocaymanchem.com
Involvement in Cellular Signaling and Gene Expression Regulation
Beyond its structural role in membranes, trans-11-eicosenoic acid is also implicated in cellular communication and the control of gene activity.
Role in Lipid-Mediated Signaling Cascades
Fatty acids are known to participate in a variety of signaling pathways. While research on the specific signaling roles of trans-11-eicosenoic acid is ongoing, studies on its cis isomer, cis-11-eicosenoic acid, have shown it can influence cytokine production in human monocyte cell lines. researchgate.net Specifically, cis-11-eicosenoic acid promotes the production of pro-inflammatory cytokines IL-1β and IL-6, while inhibiting the anti-inflammatory cytokine IL-10 in THP-1 cells. researchgate.net This suggests a potential role for eicosenoic acids in modulating immune responses through lipid-mediated signaling.
Contribution to the Regulation of Gene Expression
The influence of fatty acids extends to the regulation of gene expression. Perturbations in fatty acid homeostasis can affect gene expression. plos.org Genetic studies in Greenlanders have identified associations between genetic variants and the levels of various fatty acids, including 11-eicosenoic acid, in erythrocyte membranes. plos.orgplos.org For instance, a variant in the ACSL6 gene was linked to higher levels of this compound, suggesting a role for this gene in the fatty acid's metabolism and, consequently, its availability to participate in regulatory processes. plos.orgplos.org Long-chain acyl-CoAs, the activated forms of fatty acids, have been connected to the regulation of gene expression. plos.orgplos.org Furthermore, systems genetics approaches in Brassica rapa have been used to identify gene regulatory networks associated with fatty acid composition, highlighting the complex interplay between genes and fatty acid metabolism. nih.gov
Association with Positive Regulation of Nucleic Acid-Templated Transcription
Research has indicated a potential role for trans-11-eicosenoic acid in the positive regulation of gene expression. In a study analyzing the longissimus dorsi of different pig breeds, trans-11-eicosenoic acid was identified as a component of the cellular machinery. nih.govresearchgate.net Gene ontology enrichment analysis of differentially expressed genes in this tissue highlighted several biological processes, including the positive regulation of RNA metabolic processes and the positive regulation of nucleic acid-templated transcription. nih.gov This suggests that trans-11-eicosenoic acid may be involved, directly or indirectly, in the mechanisms that control the rate and extent of gene transcription.
Interactions with Microbial Pathogen Proteins
The interaction of fatty acids with proteins from pathogenic microorganisms is a critical area of study for the development of new therapeutic agents.
Comparative Analysis of Mycobacterium tuberculosis Protein Tyrosine Phosphatase A (Mtb PtpA) Inhibition
Mycobacterium tuberculosis, the causative agent of tuberculosis, secretes protein tyrosine phosphatase A (PtpA), a key virulence factor that aids in the bacterium's survival within host cells. semanticscholar.orgresearchgate.net Studies have investigated the inhibitory effects of various fatty acids on Mtb PtpA. In a comparative analysis, trans-11-eicosenoic acid demonstrated only slight inhibition of PtpA activity. ptbioch.edu.plnih.govresearchgate.netresearchid.co Its inhibitory effect was significantly weaker compared to its isomers, cis-2-eicosenoic acid and trans-2-eicosenoic acid, which showed strong inhibition with low micromolar IC50 values. semanticscholar.orgptbioch.edu.plnih.govresearchgate.net This highlights the importance of the double bond position in the fatty acid chain for its inhibitory activity against Mtb PtpA, more so than the cis or trans configuration. ptbioch.edu.pl
Molecular Docking Studies and Assessment of Binding Affinity with Mtb PtpA
To understand the structural basis of the observed inhibitory activity, molecular docking studies were performed. These in silico analyses provided insights into the binding interactions between eicosenoic acid isomers and Mtb PtpA. The docking results for trans-11-eicosenoic acid revealed a weaker interaction with the enzyme, characterized by a higher binding energy and greater distances to key amino acid residues in the active site. ptbioch.edu.plresearchgate.net Specifically, the binding energy for trans-11-eicosenoic acid was calculated to be -28.3423 kcal/mol, and it was predicted to interact with Glycine and Histidine residues. researchgate.net In contrast, its more potent isomers, cis-2-eicosenoic acid and trans-2-eicosenoic acid, exhibited lower binding energies and interacted with a greater number of critical amino acid residues, such as Arginine, Threonine, and Cysteine, indicating a stronger and more stable binding. ptbioch.edu.plresearchgate.net These computational findings are in agreement with the experimental inhibition assay results, confirming the weaker binding affinity of trans-11-eicosenoic acid for Mtb PtpA. ptbioch.edu.plresearchgate.net
Role in Plant Physiology and Abiotic Stress Response
Trans-11-eicosenoic acid also plays a role in the plant kingdom, particularly in how plants respond to environmental challenges like high salinity.
Mediation of Salt Stress Tolerance in Rice Seedlings
Salt stress is a major abiotic factor that negatively impacts crop production, including rice. researchgate.netresearchgate.net Research has shown that the external application of this compound can alleviate the detrimental effects of salt stress on rice seedlings and improve their survival rate. researchgate.netresearchgate.netresearchgate.net This suggests that this fatty acid has a protective role in plants, helping them to withstand high salinity conditions.
Transcriptomic and Metabolomic Insights into Plant Stress Adaptation
To elucidate the molecular mechanisms behind this protective effect, scientists have employed transcriptomic and metabolomic analyses. researchgate.netresearchgate.net These studies on rice seedlings treated with this compound under salt stress revealed significant changes in gene expression and metabolite levels. researchgate.netresearchgate.net
Differentially expressed genes (DEGs) were identified in pathways related to fatty acid metabolism and the biosynthesis of various plant hormones, including jasmonic acid, abscisic acid, ethylene, and salicylic (B10762653) acid. researchgate.net Furthermore, the analysis showed an upregulation of genes involved in the biosynthesis of diterpenoids. researchgate.netresearchgate.net The metabolomic analysis complemented these findings, showing increased levels of various fatty acids, phytohormones, and terpenes in the treated seedlings. researchgate.netresearchgate.net These integrated omics data provide a comprehensive view of the complex regulatory networks activated by this compound to enhance salt stress tolerance in rice. researchgate.net
Clinical and Biomedical Significance of Trans 11 Eicosenoic Acid As a Biomarker
Associations with Neurodevelopmental Conditions
Recent studies have highlighted the correlation between the concentration of trans-11-eicosenoic acid and certain neurodevelopmental and psychiatric disorders. These findings suggest its potential utility in diagnostics and in understanding the underlying pathophysiology of these conditions.
Elevated Erythrocyte Membrane Concentrations in Regressive Autism Spectrum Disorders
Table 1: Erythrocyte Eicosenoic Acid Levels in Autism Spectrum Disorders
| Group | Finding | Reference |
|---|---|---|
| Children with Regressive Autism | Increased levels of eicosenoic acid (20:1n-9) in red blood cell membranes compared to typically developing controls. | nih.govebi.ac.ukcambridge.org |
| Children with Early-Onset Autism | No significant difference in eicosenoic acid levels compared to controls in some studies. | cambridge.org |
Biomarker Potential in Schizophrenia Diagnostics
The potential of eicosenoic acid as a biomarker extends to the field of psychiatry, particularly in the diagnosis of schizophrenia. healthmatters.io Metabolomic studies have identified eicosenoic acid as one of several key metabolites that can help differentiate individuals with schizophrenia from healthy controls. plos.orgsci-hub.se One study reported that a classifier set including eicosenoic acid demonstrated high accuracy in diagnosing schizophrenia. sci-hub.se Furthermore, research has shown that serum levels of cis-11-eicosenoic acid were significantly higher in patients experiencing an acute psychotic episode compared to those in remission. nih.govresearchgate.net This suggests that this fatty acid may not only serve as a trait marker for the disorder but also as a state marker reflecting the acute phase of psychosis.
Implications of Elevated Levels for Brain Energy Metabolism (Increased Fatty Acid Catabolism)
Elevated levels of eicosenoic acid in the context of neurological and psychiatric disorders may signify underlying alterations in brain energy metabolism. healthmatters.io It is hypothesized that these increased levels could reflect a compensatory upregulation of fatty acid catabolism. plos.org This metabolic shift may occur when the brain's primary energy source, glucose, is insufficiently utilized due to mitochondrial dysfunction. healthmatters.ioplos.org In such states, the brain may turn to the breakdown of fatty acids as an alternative energy source. healthmatters.ioplos.org This concept is supported by findings of increased eicosenoic acid in other conditions associated with central nervous system dysfunction, such as cerebral ischemia and cognitive impairment in the elderly. plos.orgplos.org
Reproductive Health and Fertility Research
The influence of trans-11-eicosenoic acid also extends to reproductive health, with studies indicating a potential impact on pregnancy outcomes, particularly in women with polycystic ovary syndrome (PCOS).
Negative Correlations with Pregnancy Outcomes in Polycystic Ovary Syndrome (PCOS)
A prospective study involving women with PCOS undergoing ovulation induction found a negative correlation between serum levels of trans-11-eicosenoic acid and the likelihood of achieving pregnancy. nih.govtandfonline.com Specifically, the concentration of trans-11-eicosenoic acid, along with other trans-fatty acids, was significantly lower in women who became pregnant compared to those who did not. nih.govresearchgate.nettaylorandfrancis.com After adjusting for other relevant factors, an inverse association between trans-11-eicosenoic acid levels and pregnancy was still observed, suggesting that higher levels of this fatty acid might be a risk factor for non-pregnancy in this population. nih.govresearchgate.net
Table 2: Serum trans-11-Eicosenoic Acid and Pregnancy in PCOS
| Patient Group | Observation | Significance | Reference |
|---|---|---|---|
| Pregnant Women with PCOS | Significantly lower serum levels of trans-11-eicosenoic acid. | p < 0.05 | nih.govresearchgate.net |
| Non-Pregnant Women with PCOS | Higher serum levels of trans-11-eicosenoic acid. | p < 0.05 | nih.govresearchgate.net |
Adverse Effects on Ovum Quality due to Membrane Lipid Composition Alterations
The detrimental effect of trans-fatty acids, including trans-11-eicosenoic acid, on fertility may be linked to their impact on the quality of the ovum (egg). taylorandfrancis.com It is thought that trans-fatty acids can alter the lipid composition of cell membranes, including that of the oocyte. taylorandfrancis.com This alteration can affect membrane fluidity and the function of membrane-bound enzymes, which are crucial for cellular processes. taylorandfrancis.com By changing the membrane lipid composition, trans-fatty acids could adversely affect the quality of the ovum, thereby potentially influencing clinical pregnancy outcomes. taylorandfrancis.com
Role in Lipid Homeostasis and Gut Microbiota Interplay
Recent scientific investigations have highlighted the intricate connections between trans-11-eicosenoic acid, systemic lipid levels, and the composition of the gut microbiome. These relationships are crucial for understanding its potential as a biomarker for metabolic and chronic diseases.
Nominally Significant Negative Association with Parasutterella sp. Abundance
Research into the metabolic axis involving diet, the gut microbiome, and human fatty acid profiles has identified a specific relationship between eicosenoic acid and certain gut bacteria. One study found that eicosenoic acid was nominally significantly negatively associated with the abundance of Parasutterella sp. taylorandfrancis.com. This suggests that levels of this fatty acid may influence or be influenced by the proliferation of Parasutterella, a genus of bacteria linked to glucose homeostasis. vulcanchem.com
Integration within Comprehensive Lipid Profiling for Cardiovascular Risk Assessment
Trans-11-eicosenoic acid is increasingly being incorporated into broader analytical approaches for evaluating cardiovascular health. Standard lipid panels, which measure total cholesterol, low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides, are fundamental in assessing cardiovascular risk. rupahealth.com Integrating measurements of fatty acids like trans-11-eicosenoic acid provides a more holistic view of an individual's lipid profile and associated cardiovascular risk. rupahealth.com The World Health Organization (WHO) includes trans-11-eicosenoic acid as one of four selected trans fatty acids in a laboratory protocol designed to measure markers of cardiovascular disease risk. who.int
Interplay with Inflammatory Biomarkers in Chronic Disease Pathogenesis
Inflammation is a key factor in the development of numerous chronic conditions. rupahealth.com The assessment of inflammatory markers such as C-reactive protein (CRP) and high-sensitivity CRP (hsCRP) in conjunction with trans-11-eicosenoic acid levels can help identify individuals at a higher risk for inflammation-related diseases. rupahealth.com Studies have identified cis-11-eicosenoic acid as a significant biomarker in predictive models for autoimmune diseases. researchgate.net Furthermore, altered levels of cis-11-eicosenoic acid have been observed in patients with diabetes, indicating its potential role in the metabolic dysregulation characteristic of this chronic condition. aging-us.com
| Research Area | Key Finding | Associated Biomarkers/Factors | Source |
| Gut Microbiota | Nominally significant negative association with Parasutterella sp. abundance. | Parasutterella sp. | taylorandfrancis.com |
| Cardiovascular Risk | Integration into lipid profiles provides a more holistic view of cardiovascular risk. | Total Cholesterol, LDL-C, HDL-C, Triglycerides | rupahealth.com |
| Chronic Inflammation | Identified as a potential biomarker in models for autoimmune diseases and altered in diabetic patients. | C-reactive protein (CRP), hsCRP | rupahealth.comresearchgate.netaging-us.com |
Presence in Biological Tissues and Fluids
The distribution of trans-11-eicosenoic acid in various human tissues and biofluids is a critical aspect of its study as a biomarker. Its presence in bone marrow and red blood cells has been a particular focus of research.
Analysis of Human Bone Marrow Aspirates and Phospholipid Fractions
Trans-11-eicosenoic acid has been identified as a component of human bone marrow aspirates and their phospholipid fractions. Specific analyses have revealed that the concentration of this fatty acid can vary with bone health status. For instance, in one study, levels of eicosenoic acid (FA20:1 n-9) were significantly increased in the yellow bone marrow of individuals with osteoporosis compared to a control group. nih.gov The same study also found a negative correlation between the amount of eicosenoic acid in both red and yellow bone marrow and T-scores, a measure of bone mineral density. nih.gov Another study noted a positive correlation between eicosenoic acid and bone quality, highlighting its potential role in bone metabolism. mdpi.com
Distribution in Red Blood Cell Membranes
The fatty acid composition of red blood cell (RBC) membranes is often analyzed to reflect dietary intake and metabolic status. Trans-11-eicosenoic acid is a known constituent of these membranes. rupahealth.comhealthmatters.io Research has documented its presence in the RBC phospholipids (B1166683) of various study populations. ncats.io Notably, elevated levels of its cis-isomer, 11Z-Eicosenoic acid, have been observed in the red blood cell membranes of children with regressive autism, suggesting its potential as a biomarker in certain neurological conditions. rupahealth.com The analysis of fatty acids in RBCs is also a reliable method for assessing compliance in dietary intervention studies. d-nb.info
| Biological Matrix | Finding | Associated Condition | Source |
| Bone Marrow | Found in aspirates and phospholipid fractions; levels correlate with bone mineral density. | Osteoporosis | nih.gov |
| Red Blood Cell Membranes | Constituent of membrane phospholipids; elevated levels of its cis-isomer found in specific populations. | Regressive Autism | rupahealth.comncats.io |
Analytical Methodologies and Advanced Research Techniques for Trans 11 Eicosenoic Acid
Spectroscopic and Chromatographic Identification
The unique structural properties of trans-11-eicosenoic acid necessitate high-resolution analytical methods for its differentiation from other fatty acid isomers. Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the gold standards for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including trans-11-eicosenoic acid. jfda-online.comcnr.it For effective analysis by GC, fatty acids are typically derivatized to form more volatile and less polar compounds, most commonly fatty acid methyl esters (FAMEs). jfda-online.comsigmaaldrich.com This derivatization process is crucial as it reduces the polarity of the carboxyl group, which would otherwise lead to adsorption issues within the GC system. sigmaaldrich.com
The separation of FAMEs in GC is often achieved on non-polar capillary columns where elution is based on the boiling points of the compounds. sigmaaldrich.com This allows for the separation of fatty acids based on their carbon chain length and the degree of unsaturation. unit.no The mass spectrometer then provides crucial information for both qualitative and quantitative analysis. Qualitative identification is achieved by comparing the mass spectrum of an unknown peak to reference spectra in databases or to the spectrum of a known standard. sryahwapublications.com The fragmentation pattern of the methyl ester of trans-11-eicosenoic acid provides a unique fingerprint for its identification.
Quantitative analysis using GC-MS involves measuring the abundance of specific ions or the total ion current of the chromatographic peak corresponding to the trans-11-eicosenoic acid derivative. who.int The use of internal standards is a common practice to ensure accuracy and precision in quantification. mdpi.com In a study on the fatty acid composition of Ximenia americana L. seeds, GC-MS was used to identify and quantify various fatty acids, including cis-11-Eicosenoic acid methyl ester. sryahwapublications.com Similarly, targeted metabolomic analysis of serum fatty acids for the prediction of autoimmune diseases utilized GC-MS to quantify various fatty acids, including the cis isomer of 11-eicosenoic acid. frontiersin.orgnih.gov
Table 1: GC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Non-polar capillary column (e.g., Rtx-5ms) | sryahwapublications.com |
| Carrier Gas | Helium | sryahwapublications.com |
| Injection Mode | Split | sryahwapublications.com |
| Temperature Program | Gradient, e.g., 60°C to 300°C | sryahwapublications.com |
| Ionization Mode | Electron Ionization (EI) | mdpi.com |
| Mass Analyzer | Quadrupole | mdpi.com |
Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) has emerged as a powerful complementary technique to GC-MS for fatty acid analysis. lcms.cz UHPLC offers the advantage of analyzing fatty acids in their free form without the need for derivatization, although derivatization can still be employed. jfda-online.com The use of smaller particle size columns in UHPLC results in higher resolution and faster analysis times compared to traditional HPLC. nih.gov
In the context of trans-11-eicosenoic acid, UHPLC is often coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers. nih.gov This combination provides highly accurate mass measurements, which aids in the confident identification of compounds. service.gov.uk UHPLC-MS/MS, where tandem mass spectrometry is employed, allows for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. nih.gov
A study investigating the effects of a high-concentrate diet on lamb fatty acids used a UHPLC-MS/MS system to analyze the fatty acid profile in the longissimus dorsi muscle. nih.gov The results showed a significant difference in the concentration of trans-11-eicosenoic acid between the control and high-concentrate diet groups. nih.gov Another application of UHPLC-MS is in lipidomics, where it is used for the comprehensive analysis of lipid species in a sample. nih.gov
Table 2: UHPLC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18) | nih.gov |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, isopropanol) with additives like formic acid | nih.gov |
| Flow Rate | Typically 300-400 µL/min | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | nih.gov |
| Mass Analyzer | High-Resolution (e.g., Orbitrap, Q-Exactive) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Lipidomic and Metabolomic Profiling Approaches
Lipidomic and metabolomic strategies provide a systems-level view of the roles and changes of trans-11-eicosenoic acid in biological and food systems. These approaches can be broadly categorized as non-targeted, for comprehensive screening, and targeted, for precise quantification.
Non-targeted lipidomics aims to identify and relatively quantify as many lipid species as possible in a sample to obtain a comprehensive lipid profile. nih.gov This approach is particularly useful for discovering novel lipids or for identifying changes in the lipidome in response to a particular stimulus or condition. service.gov.uk UHPLC-HRMS is the analytical platform of choice for non-targeted lipidomics due to its high sensitivity, resolution, and mass accuracy. service.gov.ukmdpi.com
In a non-targeted lipidomics study, raw data from the UHPLC-HRMS analysis is processed using specialized software to detect, align, and identify peaks. nih.gov Identification is often based on matching the accurate mass and retention time to a lipid database. nih.gov A study on the effects of frozen storage on pork lipids utilized a non-targeted lipidomics approach to identify a wide range of lipid species, which could potentially include those containing trans-11-eicosenoic acid. nih.gov Another study used non-targeted lipidomics to differentiate clams from different geographical locations based on their lipid profiles. service.gov.uk
Targeted metabolomics focuses on the precise and accurate quantification of a predefined set of metabolites, including specific fatty acids like trans-11-eicosenoic acid. lcms.czsemanticscholar.org This approach is hypothesis-driven and is often used to validate findings from non-targeted studies or to measure the concentrations of known bioactive compounds. mdpi.com Both GC-MS and UHPLC-MS/MS can be used for targeted metabolomics, with the latter often preferred for its high sensitivity and specificity, especially when using multiple reaction monitoring (MRM). nih.gov
Several studies have employed targeted metabolomics to quantify trans-11-eicosenoic acid in various samples. For instance, a study on different pig breeds found that the content of trans-11-eicosenoic acid was significantly higher in the longissimus dorsi of SW pigs compared to LW pigs. nih.gov In another study, targeted metabolomics was used to investigate the fatty acid profiles in the symbiotic system of alfalfa and rhizobia, where trans-11-eicosenoic acid was among the detected fatty acids. semanticscholar.org Furthermore, targeted metabolomic analysis of serum fatty acids has been used to identify potential biomarkers for autoimmune diseases, with cis-11-eicosenoic acid being one of the significant contributors to the predictive model. frontiersin.orgnih.gov
The analysis of trans-11-eicosenoic acid and other fatty acids is crucial in assessing the quality and monitoring changes during the storage of food products. mdpi.com Lipid oxidation and hydrolysis are major causes of food quality deterioration, leading to changes in the fatty acid profile. mdpi.com
A study on the effects of frozen storage on pork utilized both non-targeted lipidomics and targeted metabolomics to evaluate lipid oxidation. nih.govmdpi.com The study found that the content of cis-11-eicosenoic acid increased with frozen storage time, suggesting it could be a potential indicator of storage duration. nih.gov Another study used hyperspectral imaging in conjunction with fatty acid analysis to visually monitor the degradation of fatty acids, including cis-11-eicosenoic acid, during the storage of green tea. mdpi.com The content of cis-11-eicosenoic acid was observed to decrease sharply during storage. mdpi.com The fatty acid profile of Camellia oleifera Abel. seed oil, which contains trans-11-eicosenoic acid, has been evaluated to determine its physical and chemical properties as a potential cooking oil. biotechnologia-journal.org
Targeted Metabolomic Investigations for Specific Compound Quantification
In Vitro and In Silico Experimental Models
To understand the mechanisms of trans-11-eicosenoic acid at a cellular and molecular level, researchers utilize a combination of cell-based assays and computational methods. These models allow for controlled investigation of the fatty acid's effects on cellular processes and its interactions with specific protein targets.
Cell culture systems provide a crucial platform for studying the direct effects of trans-11-eicosenoic acid on cellular physiology and metabolism. Chinese hamster V79-R cells have been a notable model for these investigations. Studies have shown that the addition of trans-monoenoic fatty acids, including trans-11-eicosenoic acid, to the culture medium inhibits the growth of V79-R cells and leads to an increase in the total content of cellular phospholipids (B1166683). oup.com
Mechanistic studies using V79-R cells have demonstrated that trans-11-eicosenoic acid can inhibit several key enzymes involved in phospholipid metabolism. ncats.io Specifically, its inhibitory effects have been observed on glycerophosphate acyltransferase, cholinephosphotransferase, and ethanolaminephosphotransferase. oup.comncats.iojst.go.jp In contrast, cholinephosphate cytidylyltransferase activity was not altered by trans-monoenoic fatty acids in this cell line. oup.comjst.go.jp
Another example of cell culture application is the use of rat insulin-producing RINm5F and INS-1E cells. In these cells, this compound was found to be a potent inducer of lipid droplet formation. d-nb.info Research showed that in RINm5F cells treated with this fatty acid, lipid droplets covered 27% of the cell area, a 25-fold increase compared to control cells. d-nb.info This sequestration into lipid droplets was studied in the context of protecting against lipotoxicity induced by saturated fatty acids like palmitic acid. d-nb.info
Table 1: Effects of trans-11-Eicosenoic Acid in V79-R Cell Culture
| Parameter | Observed Effect | Affected Enzymes | Reference |
|---|---|---|---|
| Cell Growth | Inhibited | N/A | oup.comjst.go.jp |
| Total Phospholipids | Increased | N/A | oup.comjst.go.jp |
| Enzyme Activity | Decreased | Glycerophosphate acyltransferase | oup.comncats.iojst.go.jp |
| Enzyme Activity | Decreased | Cholinephosphotransferase | oup.comncats.iojst.go.jp |
| Enzyme Activity | Decreased | Ethanolaminephosphotransferase | oup.comncats.iojst.go.jp |
Computational modeling, particularly molecular docking, is a powerful in silico technique used to predict and analyze the binding of a ligand, such as trans-11-eicosenoic acid, to a protein target. This method helps to visualize potential interactions at the molecular level and can explain experimental observations.
A notable study investigated the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase A (PtpA), a target for latent tuberculosis inhibitors. ptbioch.edu.pl Using in silico docking analysis, researchers examined the interaction between PtpA and various eicosenoic fatty acid isomers. The results showed that trans-11-eicosenoic acid had a weaker interaction with PtpA compared to more potent inhibitors like cis-2-eicosenoic acid. ptbioch.edu.pl This computational finding was in agreement with experimental assays, which showed that trans-11-eicosenoic acid only slightly inhibited PtpA activity. ptbioch.edu.plresearchgate.net The docking model for trans-11-eicosenoic acid predicted a binding energy of -28.3423 kcal/mol, with interactions involving the amino acid residues Glycine and Histidine. researchgate.net
Other research has also employed this technique. For instance, computational docking was used to model the interaction of eicosenoic acid (20:1, ω-9) with the RNA-binding protein MSI1, suggesting the fatty acid inserts into a specific cavity on the protein surface. nih.gov Furthermore, docking studies of this compound with the enzyme α-glucosidase yielded a predicted docking score of -7.23, indicating a potential binding interaction. mdpi.com
Table 2: Molecular Docking Parameters of Eicosenoic Acid Isomers with PtpA
| Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| cis-2-Eicosenoic acid | -37.1939 | Asn, Ile, Cys, Arg | researchgate.net |
| trans-2-Eicosenoic acid | -33.0076 | Thr, Gly, Arg | researchgate.net |
| trans-11-Eicosenoic acid | -28.3423 | Gly, His | researchgate.net |
Cell Culture Systems for Mechanistic Studies (e.g., V79-R cells)
Gene Expression and Pathway Analysis
Advanced molecular biology techniques allow for a broad examination of how trans-11-eicosenoic acid influences cellular function by altering gene expression. Transcriptome analysis provides a snapshot of all gene activity, while subsequent bioinformatic analyses help to identify the biological pathways being regulated.
Transcriptome analysis is a powerful method for studying the molecular basis of a compound's effects by measuring the expression levels of thousands of genes simultaneously. A key study demonstrated the potential of this compound (EA) to enhance salt tolerance in rice (Oryza sativa). researchgate.net Researchers found that the exogenous application of EA could alleviate damage induced by salt stress and improve the survival rate of rice seedlings. researchgate.netresearchgate.net
Transcriptome profiling of rice seedlings under different conditions revealed a significant number of differentially expressed genes (DEGs). researchgate.net The comparison between salt-stressed seedlings treated with EA and those stressed with salt alone (NaCl + EA vs. NaCl) identified 304 DEGs. researchgate.netresearchgate.net The analysis implicated that genes related to the signaling of several phytohormones—including ethylene, abscisic acid, jasmonic acid, salicylic (B10762653) acid, and gibberellin—as well as genes involved in fatty acid metabolism, were involved in the mitigating effect of EA on salt stress. researchgate.net
Table 3: Differentially Expressed Genes (DEGs) in Rice Seedlings
| Comparison Group | Number of DEGs | Reference |
|---|---|---|
| NaCl vs. Control | 4970 | researchgate.netresearchgate.net |
| EA vs. Control | 11 | researchgate.netresearchgate.net |
| NaCl + EA vs. NaCl | 304 | researchgate.netresearchgate.net |
| NaCl + EA vs. Control | 4735 | researchgate.netresearchgate.net |
Following the identification of differentially expressed genes from transcriptome data, bioinformatic tools are used to understand the biological implications. Gene Ontology (GO) analysis categorizes genes based on their associated biological processes, molecular functions, and cellular components. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database that maps genes to specific metabolic and regulatory pathways.
In the study of this compound's role in rice salt tolerance, GO and KEGG enrichment analyses were performed on the DEGs found in the NaCl + EA versus NaCl comparison group. researchgate.net The analysis revealed that several key pathways were significantly enriched. researchgate.net These findings provide a mechanistic link between the application of the fatty acid and the observed stress tolerance, pointing to specific biological processes that are modulated.
Table 4: Significantly Enriched KEGG Pathways in Rice Treated with this compound under Salt Stress
| Enriched Pathway | Biological Function | Reference |
|---|---|---|
| Unsaturated fatty acid metabolism | Synthesis and modification of fatty acids | researchgate.net |
| Diterpenoid phytoalexin biosynthesis | Production of antimicrobial defense compounds | researchgate.net |
| Phytohormone signal transduction | Cellular signaling pathways for plant hormones | researchgate.net |
Sources and Occurrence of Trans 11 Eicosenoic Acid in Biological Systems and Food
Natural Occurrence in Plant-Based Oils and Nuts
Trans-11-eicosenoic acid and its cis-isomer, gondoic acid, are present in various plant oils and nuts. glpbio.comchemicalbook.com While many plant sources contain this long-chain fatty acid, it is most famously associated with jojoba oil. rupahealth.com
Jojoba oil, extracted from the seeds of the Simmondsia chinensis plant, is distinguished by its high concentration of C20:1 fatty acid isomers. wikipedia.org Research has consistently shown that the combined C20:1 isomers, which include both trans-11-eicosenoic acid and its more abundant cis counterpart, can constitute up to 70% of the total fatty acid content in jojoba seed oil. caymanchem.comcaymanchem.comncats.ioglpbio.com Within this C20:1 pool, 11-eicosenoic acid is the characteristic and principal isomer. chemicalbook.com
A detailed analysis of jojoba wax esters revealed specific, non-random combinations of fatty acids and alcohols. For instance, the pairing of eicosenoic acid (C20:1) with eicosenol (C'20:1) and docosenol (C'22:1) occurs at significant levels, indicating preferential biosynthesis. nih.govencyclopedia.pub
Table 1: Fatty Acid/Alcohol Pairings in Jojoba Wax Esters
| Acid/Alcohol Combination | Experimental Observation (%) | Calculated Random Association (%) |
|---|---|---|
| C20:1 / C'20:1 | 28.0% | 31.8% |
| C20:1 / C'22:1 | 10.3% | 5.7% |
| C22:1 / C'20:1 | 41.4% | 32.0% |
| C22:1 / C'22:1 | 1.9% | 5.7% |
Source: Adapted from Miwa, 1971. nih.govencyclopedia.pub
Presence in Animal-Derived Products
Trans-11-eicosenoic acid is also found in various animal tissues and food products derived from them. Its presence is often linked to the metabolic processes of the animals.
Trans fatty acids are naturally present in the meat and dairy products of ruminant animals like cattle, sheep, and goats. gerli.com Their formation is a result of biohydrogenation, a process carried out by bacteria in the rumen, where dietary unsaturated fatty acids are altered. gerli.com While trans-vaccenic acid (trans-11-octadecenoic acid) is the most prominent trans fatty acid in these products, other trans isomers, including trans-11-eicosenoic acid, are also found. gerli.comresearcher.life The total amount of trans fatty acids in ruminant meats can range from 2.0% to 10.6%, and in milk products, from 1.9% to 7.9%. researchgate.net Research into Turkish meat products identified notable concentrations of eicosenoic acid (C20:1n9) in various types of pastırma. researchgate.net
Eicosenoic acids are significant components of the lipids in many marine fish. A comprehensive study analyzing the positional isomers of cis-eicosenoic acid (c-20:1) in fish from different oceans found that the cis-11-eicosenoic acid isomer was the most abundant in fish from the Indian and Atlantic Oceans, constituting over 50% of the c-20:1 isomers in most species studied. jst.go.jp In contrast, the c9-20:1 isomer was dominant in fish from the Pacific Ocean. jst.go.jp
Another study on mullet species (Mugil cephalus and Chelon saliens) from the Köyceğiz Lagoon in Turkey identified cis-11-eicosenoic acid as one of the predominant monounsaturated fatty acids. researchgate.net
Table 2: Relative Abundance of cis-11-Eicosenoic Acid in Fish from Different Oceans
| Ocean | Predominant c-20:1 Isomer | Relative Abundance of c11-20:1 |
|---|---|---|
| Indian Ocean | c11-20:1 | >50% |
| Atlantic Ocean | c11-20:1 | >50% |
| Pacific Ocean | c9-20:1 | Lower than other isomers |
Source: Adapted from Yoshinaga et al., 2015. jst.go.jp
Contribution from Ruminant Metabolism in Dairy Products and Meats
Research on Microbial Production (e.g., Mortierella Fungi)
There has been significant research into the microbial production of eicosenoic acid, primarily focusing on the cis-isomer due to its utility as a precursor for other valuable fatty acids and as an ingredient in cosmetics. kyoto-u.ac.jpnih.govresearchgate.net Scientists have screened various fungal strains for their ability to produce this acid. kyoto-u.ac.jpresearchgate.net
This research identified certain species of the fungus Mortierella as effective producers. nih.gov In one study screening approximately 300 fungal strains, Mortierella chlamydospora CBS 529.75 was found to be the best producer of cis-11-eicosenoic acid. nih.govresearchgate.net Under optimized culture conditions (4 days at 28°C followed by 3 days at 12°C), this strain could produce 36.3 mg of the acid per gram of dried cells. nih.govresearchgate.net The produced fatty acid was primarily stored in the form of triacylglycerols. nih.gov While the focus of this microbial synthesis has been on the cis-isomer, studies have utilized chemically synthesized trans-11-eicosenoic acid methyl ester as a laboratory standard for comparison and analysis. tandfonline.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| trans-11-Eicosenoic acid |
| Arachidic acid |
| Campesterol |
| Cholesterol |
| cis-11-Eicosenoic acid (Gondoic acid) |
| cis-9-Eicosenoic acid (Gadoleic acid) |
| Conjugated linoleic acid (CLA) |
| Docosenoic acid (Erucic acid) |
| Docosenol |
| Eicosenol |
| Isofucosterol |
| Linoleic acid |
| Oleic acid |
| Palmitic acid |
| Palmitoleic acid |
| Stearic acid |
| Stigmasterol |
| trans-11-Octadecenoic acid (trans-Vaccenic acid) |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying trans-11-Eicosenoic acid in biological samples, and how can lipid extraction protocols be optimized?
- Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar capillary column (e.g., DB-23) for separation. Calibrate with certified standards (e.g., NIST reference materials) .
- Lipid Extraction : Apply the Bligh-Dyer method (chloroform:methanol:water, 2:1:0.8 v/v) to isolate total lipids from tissues. Centrifuge at 3,000 × g for 10 min to partition layers, then collect the chloroform phase for purification .
Q. How can researchers distinguish cis and trans isomers of eicosenoic acid in structural analyses?
- Techniques : Fourier-transform infrared spectroscopy (FTIR) identifies trans double bonds via absorption bands at ~965 cm⁻¹ (trans C-H bending). Nuclear magnetic resonance (NMR) spectroscopy detects coupling constants (J ≈ 12–16 Hz for trans) in the olefinic region .
Q. What are the recommended storage conditions to prevent degradation of trans-11-Eicosenoic acid?
- Protocol : Store at −80°C under inert gas (argon or nitrogen) in amber glass vials to minimize oxidation. Add 0.01% butylated hydroxytoluene (BHT) as an antioxidant .
Advanced Research Questions
Q. How should experimental designs control for confounding variables when studying trans-11-Eicosenoic acid’s role in lipid metabolism?
- Design : Use isogenic cell lines or animal models to reduce genetic variability. Pair experimental groups with controls matched for age, diet, and metabolic state. Quantify confounding lipids (e.g., palmitic acid) via tandem mass spectrometry .
- Statistical Adjustments : Apply multivariate regression or mixed-effects models to account for batch effects or environmental factors .
Q. What methodologies resolve contradictions in studies reporting opposing effects of trans-11-Eicosenoic acid on membrane fluidity?
- Approach : Conduct systematic reviews with meta-analyses (PRISMA guidelines) to assess heterogeneity. Evaluate study quality via tools like ROBINS-I for bias risk. Use subgroup analyses to differentiate results by model systems (e.g., mammalian vs. bacterial membranes) .
- Experimental Replication : Perform fluorescence anisotropy assays with consistent protocols (e.g., DPH probes at 25°C) across labs to standardize fluidity measurements .
Q. How can researchers optimize synthetic routes for trans-11-Eicosenoic acid to improve yield and isomer purity?
- Synthesis : Catalytic hydrogenation of cis-11-Eicosenoic acid using palladium-on-barium sulfate with quinoline inhibitor to minimize over-reduction. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Use silver-ion chromatography to separate trans isomers from cis contaminants. Validate purity with GC-MS retention indices and NMR .
Q. What strategies integrate multi-omics data to elucidate trans-11-Eicosenoic acid’s role in cell signaling pathways?
- Workflow : Combine lipidomics (LC-MS/MS profiling) with transcriptomics (RNA-seq) in time-course experiments. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify co-regulated genes and lipid mediators. Validate via siRNA knockdown of candidate targets (e.g., PPARγ) .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in trans-11-Eicosenoic acid recovery rates across lipid extraction methods?
- Troubleshooting : Compare Bligh-Dyer vs. Folch extraction efficiencies using spiked internal standards (e.g., deuterated trans-11-Eicosenoic acid). Adjust homogenization time and solvent ratios for fibrous tissues .
Q. What criteria determine the suitability of observational studies for meta-analyses on trans-11-Eicosenoic acid’s health effects?
- Inclusion Criteria : Require studies with quantified exposure levels (e.g., dietary intake records or plasma measurements) and adjustment for confounders (e.g., BMI, smoking). Exclude studies relying on self-reported data without biochemical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
